molecular formula C22H29N3O3S2 B2752738 N-(2-(4-allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide CAS No. 1251562-52-3

N-(2-(4-allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No.: B2752738
CAS No.: 1251562-52-3
M. Wt: 447.61
InChI Key: NHAUNPOGIFTFTK-UHFFFAOYSA-N
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Description

N-(2-(4-allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H29N3O3S2 and its molecular weight is 447.61. The purity is usually 95%.
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Biological Activity

N-(2-(4-allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H29N3O3S2
  • Molecular Weight : 447.61 g/mol
  • IUPAC Name : N,2,4,6-tetramethyl-N-[2-(4-prop-2-enylpiperazine-1-carbonyl)thiophen-3-yl]benzenesulfonamide

Synthesis

The synthesis of this compound typically involves the reaction between piperazine derivatives and thiophenes. The process often utilizes various coupling agents and requires careful optimization to achieve high yields and purity. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (MTB). The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Cytotoxic Effects : Some derivatives of piperazine have shown cytotoxic effects against cancer cell lines. This activity may be due to the ability of the compound to induce apoptosis or inhibit cell proliferation.
  • Neuropharmacological Effects : Given its piperazine structure, there is potential for neuropharmacological activity. Compounds with similar structures have been studied for their effects on serotonin receptors, which could imply possible applications in treating mood disorders.

Antitubercular Activity

A study evaluated the antitubercular activity of various piperazine derivatives, including those related to this compound. The results indicated that certain modifications significantly enhanced activity against Mycobacterium tuberculosis H37Ra, with minimum inhibitory concentrations (MICs) as low as 0.008 μM .

Cytotoxicity Evaluation

In another research effort, the cytotoxic effects of the compound were assessed on several cancer cell lines. The findings revealed that compounds with similar structural features exhibited IC50 values ranging from 5 to 20 μM, indicating moderate cytotoxicity .

Neuropharmacological Studies

Research focusing on the neuropharmacological properties highlighted that certain piperazine derivatives could act as serotonin receptor modulators. These findings suggest potential therapeutic applications in psychiatric disorders .

Data Summary Table

Biological ActivityObserved EffectReference
Antitubercular ActivityMIC = 0.008 μM
CytotoxicityIC50 = 5 - 20 μM
Neuropharmacological EffectsPotential serotonin receptor modulator

Properties

IUPAC Name

N,2,4,6-tetramethyl-N-[2-(4-prop-2-enylpiperazine-1-carbonyl)thiophen-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2/c1-6-8-24-9-11-25(12-10-24)22(26)20-19(7-13-29-20)23(5)30(27,28)21-17(3)14-16(2)15-18(21)4/h6-7,13-15H,1,8-12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUNPOGIFTFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCN(CC3)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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